Enantioselective Vinylogous Aldol/Lactonization Cascade: Yield and Enantiomeric Excess Comparison Across Dichloro Trifluoromethyl Ketone Regioisomers
In a (R,R)-cyclohexanediamine-based tertiary amine-thiourea catalyzed vinylogous aldol/lactonization cascade reaction with β,γ-unsaturated amide 1a, the 3',4'-dichloro-substituted trifluoromethyl ketone (this compound, entry 23) provided the chiral dihydropyranone product 3ao in 95% isolated yield with >99.5% enantiomeric excess [1]. Under identical reaction conditions (0.3 mmol amide, 0.2 mmol ketone, 10 mol% catalyst C8, m-xylene, 0 °C, 12 h), the 3,5-dichloro regioisomer (entry 24) gave 99% yield and 99% ee, while the 2,4-dichloro regioisomer (entry 25) gave 99% yield and >99.5% ee [1]. The 3,4-dichloro isomer thus exhibits a 4% lower absolute yield compared to the top-performing regioisomers while maintaining equivalent enantioselectivity at >99.5% ee.
| Evidence Dimension | Isolated yield and enantiomeric excess in catalytic asymmetric vinylogous aldol/lactonization cascade |
|---|---|
| Target Compound Data | 95% yield (product 3ao), >99.5% ee |
| Comparator Or Baseline | 3,5-Dichloro regioisomer: 99% yield, 99% ee; 2,4-Dichloro regioisomer: 99% yield, >99.5% ee |
| Quantified Difference | Yield: target is 4 percentage points lower than best regioisomer (95% vs 99%); ee: target is equivalent to best regioisomer within measurement precision (>99.5% vs >99.5%) |
| Conditions | Catalyst C8 (10 mol%), β,γ-unsaturated amide 1a (0.3 mmol), trifluoromethyl ketone (0.2 mmol), 4 Å MS (20 mg), m-xylene (1 mL), 0 °C, 12 h reaction time |
Why This Matters
Users selecting this regioisomer over alternatives accept a small yield penalty (4%) for equivalent enantiomeric purity, a trade-off that may be acceptable or prohibitive depending on downstream synthetic step economics and chiral purity requirements.
- [1] J.-L. Wang, J.-L. Deng, T.-X. Guo, F. Sha, X.-Y. Wu. Enantioselective Vinylogous Aldol/Lactonization Cascade Reaction between β,γ-Unsaturated Amides and α,β-Unsaturated Trifluoromethyl Ketones. J. Org. Chem. 2016, 81, 1316–1328. Table 2, entries 23–25. View Source
